Cas no 1644081-39-9 (ethyl (4S)-4-amino-5,5,5-trifluoropentanoate)

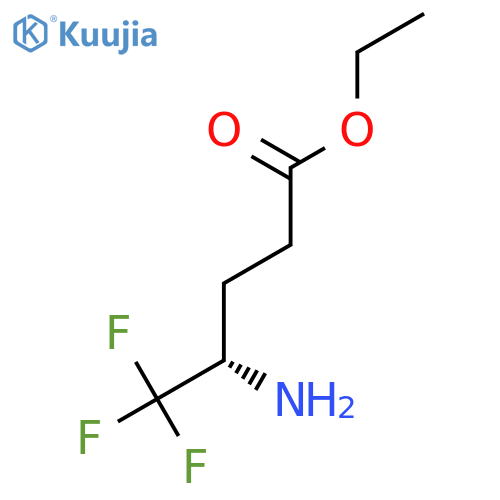

1644081-39-9 structure

商品名:ethyl (4S)-4-amino-5,5,5-trifluoropentanoate

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate 化学的及び物理的性質

名前と識別子

-

- ethyl (4S)-4-amino-5,5,5-trifluoropentanoate

- EN300-1642541

- 1644081-39-9

- XIDVXWXDSUBQTK-YFKPBYRVSA-N

- (S)-4-Amino-5,5,5-trifluoropentanoic acid ethyl ester

-

- インチ: 1S/C7H12F3NO2/c1-2-13-6(12)4-3-5(11)7(8,9)10/h5H,2-4,11H2,1H3/t5-/m0/s1

- InChIKey: XIDVXWXDSUBQTK-YFKPBYRVSA-N

- ほほえんだ: FC([C@H](CCC(=O)OCC)N)(F)F

計算された属性

- せいみつぶんしりょう: 199.08201311g/mol

- どういたいしつりょう: 199.08201311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 52.3Ų

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1642541-10.0g |

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |

1644081-39-9 | 10g |

$6635.0 | 2023-05-25 | ||

| Enamine | EN300-1642541-0.25g |

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |

1644081-39-9 | 0.25g |

$1420.0 | 2023-05-25 | ||

| Enamine | EN300-1642541-50mg |

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |

1644081-39-9 | 50mg |

$888.0 | 2023-09-22 | ||

| Enamine | EN300-1642541-500mg |

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |

1644081-39-9 | 500mg |

$1014.0 | 2023-09-22 | ||

| Enamine | EN300-1642541-10000mg |

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |

1644081-39-9 | 10000mg |

$4545.0 | 2023-09-22 | ||

| Enamine | EN300-1642541-1.0g |

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |

1644081-39-9 | 1g |

$1543.0 | 2023-05-25 | ||

| Enamine | EN300-1642541-0.5g |

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |

1644081-39-9 | 0.5g |

$1482.0 | 2023-05-25 | ||

| Enamine | EN300-1642541-0.05g |

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |

1644081-39-9 | 0.05g |

$1296.0 | 2023-05-25 | ||

| Enamine | EN300-1642541-1000mg |

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |

1644081-39-9 | 1000mg |

$1057.0 | 2023-09-22 | ||

| Enamine | EN300-1642541-2500mg |

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate |

1644081-39-9 | 2500mg |

$2071.0 | 2023-09-22 |

ethyl (4S)-4-amino-5,5,5-trifluoropentanoate 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

1644081-39-9 (ethyl (4S)-4-amino-5,5,5-trifluoropentanoate) 関連製品

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 55290-64-7(Dimethipin)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量